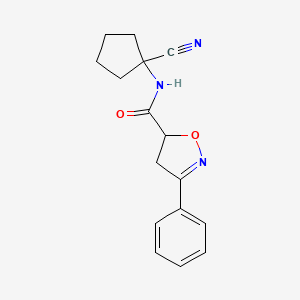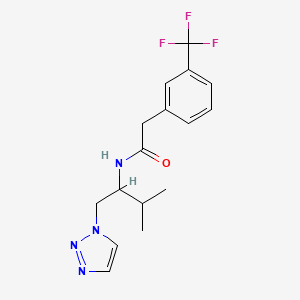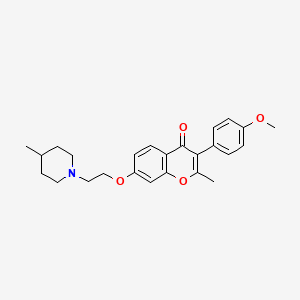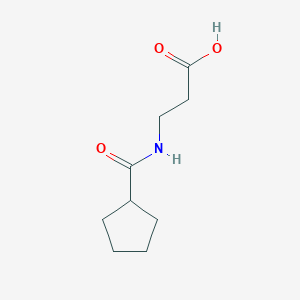
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of several cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in various autoimmune and inflammatory diseases.
Mécanisme D'action
CP-690,550 selectively inhibits N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules. This results in the inhibition of cytokine signaling, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. This leads to a reduction in immune cell activation and inflammation, which are hallmarks of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the number of circulating T cells and B cells, further reducing the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, making it an ideal tool for studying the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in cytokine signaling and immune cell activation. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways. Additionally, CP-690,550 has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in several autoimmune and inflammatory diseases. Future research may focus on optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy while minimizing its potential side effects. Additionally, further studies may investigate the potential of CP-690,550 in combination with other therapeutic agents to enhance its therapeutic potential. Finally, the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in other signaling pathways and diseases may also be explored.
Méthodes De Synthèse
CP-690,550 can be synthesized by the reaction of 1-cyanocyclopentene with 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified by column chromatography to obtain pure CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit the activation of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide and downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-16(8-4-5-9-16)18-15(20)14-10-13(19-21-14)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSQSMVBUKKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)






![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)


![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)